

Application Notes & Protocols: Total Synthesis of Rivularin A

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Compound of Interest

Compound Name: *Rivularin*

Cat. No.: B15602241

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

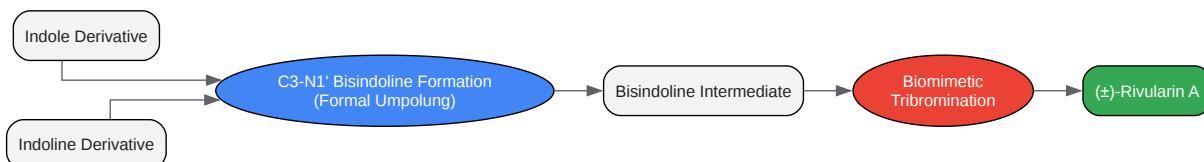
Rivularin A is a marine alkaloid that has garnered significant interest due to its unique chemical structure and potential biological activity. This document provides a detailed overview of the first total synthesis of **(±)-Rivularin** A, as reported by Tokushige and Abe. The methodology hinges on a novel formal umpolung strategy for the construction of the key C3–N1' bisindoline skeleton, followed by a biomimetic late-stage tribromination. This approach offers a concise and efficient route to this complex natural product.

Overall Synthetic Strategy

The total synthesis of **(±)-Rivularin** A can be conceptually divided into two main stages:

- Synthesis of the C3–N1' Bisindoline Core: This stage involves the coupling of an indole and an indoline derivative through a formal umpolung strategy. This key step establishes the central bisindole linkage of the natural product.
- Late-Stage Functionalization: The bisindoline intermediate undergoes a biomimetic tribromination to install the three bromine atoms present in the final structure of **Rivularin** A.

The overall workflow of the synthesis is depicted below.

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Caption: Overall workflow for the total synthesis of **(±)-Rivularin A**.

Data Presentation: Summary of Key Reactions

The following table summarizes the quantitative data for the key steps in the total synthesis of **(±)-Rivularin A**.

Step No.	Reaction	Starting Materials	Reagents and Conditions	Product	Yield (%)
1	C3–N1' Bisindoline Formation	Indole, N- Boc-indoline	1. n-BuLi, THF, -78 °C 2. CBrCl3, -78 °C to rt	C3–N1' Bisindoline Intermediate	85
2	Biomimetic Tribromination	C3–N1' Bisindoline Intermediate	N- Bromosuccini mide (NBS) (3.0 equiv), CH2Cl2, 0 °C to rt	(±)-Rivularin A	76

Experimental Protocols

Step 1: Synthesis of the C3–N1' Bisindoline Intermediate

This protocol describes the formation of the key bisindoline core structure via a formal umpolung strategy.

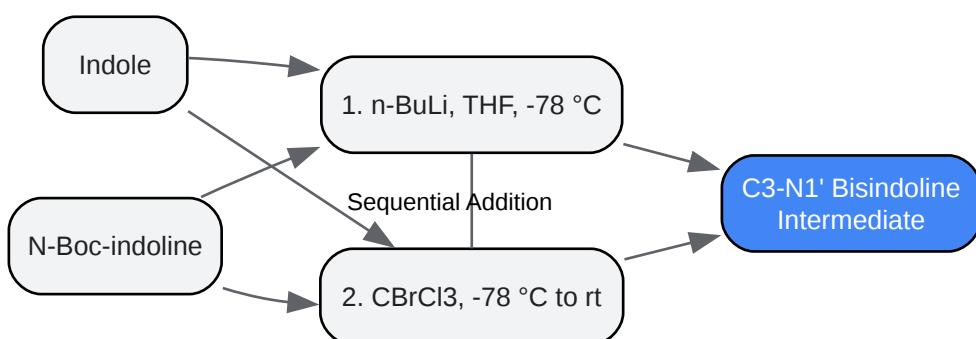
Materials:

- Indole
- N-Boc-indoline
- n-Butyllithium (n-BuLi) in hexanes
- Bromotrichloromethane (CBrCl₃)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- To a solution of indole (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (1.1 equiv) dropwise.
- Stir the resulting mixture at -78 °C for 30 minutes.
- Add a solution of N-Boc-indoline (1.2 equiv) in anhydrous THF dropwise to the reaction mixture.
- After stirring for 1 hour at -78 °C, add CBrCl₃ (1.5 equiv) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
- Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

- Extract the mixture with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with water and brine, then dry over anhydrous Na_2SO_4 .
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the C3–N1' bisindoline intermediate.



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Caption: Key transformation for the synthesis of the bisindoline intermediate.

Step 2: Biomimetic Tribromination to (\pm)-**Rivularin A**

This protocol details the final bromination step to yield the target natural product.

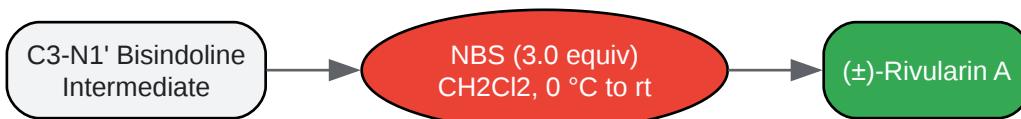
Materials:

- C3–N1' Bisindoline Intermediate
- N-Bromosuccinimide (NBS)
- Anhydrous Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)

- Silica gel for column chromatography

Procedure:

- Dissolve the C3–N1' bisindoline intermediate (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C under an argon atmosphere.
- Add NBS (3.0 equiv) portion-wise to the solution over 15 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 4 hours.
- Quench the reaction with saturated aqueous Na₂S₂O₃ solution.
- Extract the mixture with CH₂Cl₂ (3 x 30 mL).
- Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford (\pm)-**Rivularin A**.



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Caption: The final biomimetic tribromination step to yield (\pm)-**Rivularin A**.

Disclaimer: These protocols are intended for use by trained chemistry professionals in a well-equipped laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The provided reaction conditions may require optimization for specific laboratory environments.

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